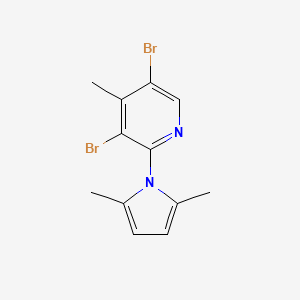
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
Vue d'ensemble
Description
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine atoms and a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the bromination of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrrole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Applications De Recherche Scientifique
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their electronic and optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrrole moiety can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties can affect the performance of devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-bromopyridine
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,6-dibromopyridine
- 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5-dibromopyridine
Uniqueness
3,5-dibromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to the specific positioning of the bromine atoms and the pyrrole moiety, which can significantly influence its chemical reactivity and physical properties. This unique structure allows for distinct interactions in both chemical and biological systems, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3,5-dibromo-2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2/c1-7-4-5-8(2)16(7)12-11(14)9(3)10(13)6-15-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBILJNDBLXFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2Br)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















